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  • Product: 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
  • CAS: 1186195-29-8

Core Science & Biosynthesis

Foundational

Whitepaper: Physical and Chemical Profiling of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrazole scaffolds serve as critical building blocks. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrazole scaffolds serve as critical building blocks. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8) is a uniquely substituted heterocyclic intermediate characterized by its dense array of functional groups—a bulky tert-butyl moiety, a lipophilic phenyl ring, and a highly reactive push-pull system formed by adjacent amino and nitroso groups. This technical guide provides an in-depth analysis of its physicochemical properties, structural chemistry, and the self-validating synthetic protocols required for its preparation and downstream application in drug discovery.

Molecular Identity & Physicochemical Data

Understanding the baseline physical properties of this compound is essential for optimizing reaction conditions, predicting solubility, and designing purification workflows. The table below summarizes its core quantitative data[1].

PropertyValue
Chemical Name 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
CAS Registry Number 1186195-29-8
Molecular Formula C₁₃H₁₆N₄O
Molecular Weight 244.29 g/mol
Predicted Boiling Point 421.5 ± 45.0 °C
Predicted Density 1.20 ± 0.1 g/cm³
Core Scaffold 5-Aminopyrazole
Key Functional Groups C3-tert-butyl, C4-nitroso, C5-amino, N1-phenyl

Structural Chemistry & Electronic Properties

The chemical behavior of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine is dictated by the complex electronic interplay within the pyrazole ring[2]:

  • Ambident Reactivity & Tautomerism: The molecule exhibits tautomerism between the nitroso-amine form and the oxime-imine form. However, the nitroso-amine state is predominantly stabilized by strong intramolecular hydrogen bonding between the C5-amino protons and the C4-nitroso oxygen. This stabilization is crucial as it dictates the molecule's behavior as a bidentate ligand capable of forming stable five-membered chelate rings with transition metals[2].

  • Steric and Electronic Directing Effects: The C3-tert-butyl group provides significant steric shielding, which prevents unwanted side reactions at the adjacent positions while increasing the overall lipophilicity of the molecule. Concurrently, the C5-amino group acts as a strong electron-donating group (EDG), pushing electron density into the pyrazole ring and making the C4 position highly nucleophilic.

Synthetic Methodology: Regioselective C4-Nitrosation

The synthesis of this compound relies on a highly regioselective electrophilic aromatic substitution. The protocol below outlines the step-by-step methodology, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Phase 1: Preparation of the Precursor

The synthesis begins with the formation of the3[3].

  • Reagents: Combine phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile in an appropriate solvent (e.g., toluene or ethanol with catalytic acetic acid).

  • Reaction: Heat the mixture to reflux for 3 to 24 hours.

    • Causality: Reflux conditions are required to drive the thermodynamic dehydration of the intermediate hydrazone, forcing the Knorr-type cyclocondensation to close the pyrazole ring[3].

  • Isolation: Concentrate the mixture and purify via silica gel chromatography to isolate the intermediate.

Phase 2: Electrophilic Nitrosation Protocol
  • Solubilization: Dissolve the purified 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in an acidic medium (e.g., aqueous HCl or glacial acetic acid).

  • Thermal Control: Submerge the reaction vessel in an ice bath to strictly maintain the temperature between 0–5 °C .

    • Causality: Sodium nitrite (NaNO₂) reacts with the acid to generate nitrous acid (HONO) in situ, which subsequently forms the active electrophile, the nitrosonium ion (NO⁺). Nitrous acid is highly unstable and will decompose into nitrogen oxides at room temperature. Furthermore, low temperatures kinetically suppress the diazotization of the primary C5-amine[2].

  • Addition: Add an aqueous solution of NaNO₂ dropwise over 30 minutes under vigorous stirring.

  • Validation & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the nitroso group is often indicated by a distinct color change (typically deep green or blue-green precipitates). Filter the solid, wash with cold water, and recrystallize.

    • Self-Validation: Confirm the structure using FTIR (look for the N=O stretch at ~1500–1600 cm⁻¹) and ¹H-NMR (validate the disappearance of the C4-H proton signal).

ExperimentalWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Electrophilic Nitrosation cluster_2 Phase 3: Validation N1 Phenylhydrazine + 4,4-Dimethyl-3-oxopentanenitrile N2 Reflux in Toluene/EtOH (Thermodynamic Dehydration) N1->N2 N3 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine N2->N3 N4 Dissolve in Acidic Medium (HCl or AcOH) N3->N4 N5 Cool to 0-5 °C (Prevent NO+ decomposition) N4->N5 N6 Dropwise Addition of NaNO2 (In situ NO+ generation) N5->N6 N7 3-tert-butyl-4-nitroso- 1-phenyl-1H-pyrazol-5-amine N6->N7 N8 Spectroscopic Validation (NMR: Loss of C4-H, IR: N=O stretch) N7->N8

Caption: Step-by-step synthetic workflow for the regioselective C4-nitrosation of the pyrazole core.

Reactivity Profile & Downstream Applications

The strategic placement of the nitroso and amino groups makes this compound an invaluable precursor for complex molecular architectures.

  • Fused Heterocyclic Synthesis: The reduction of the C4-nitroso group (using Pd/C with H₂, or Zn/AcOH) yields a 4,5-diaminopyrazole. This diamine is a classic bis-nucleophile used in cyclocondensation reactions with α-dicarbonyls or ortho-esters to synthesize fused bicyclic systems such as pyrazolo[3,4-b]quinoxalines and pyrazolo[3,4-d]pyrimidines[2].

  • Kinase Inhibitor Development: Pyrazole derivatives containing the 3-tert-butyl-1-phenyl motif are extensively utilized in oncology. They act as highly effective hinge binders in the ATP-binding pocket of kinases. For instance,4[4].

ReactivityProfile Core 3-tert-butyl-4-nitroso- 1-phenyl-1H-pyrazol-5-amine Bidentate Bidentate Ligand (Metal Chelation via N, O) Core->Bidentate Transition Metals (e.g., Cu2+, Ni2+) Condensation Cyclocondensation (Fused Pyrazolo-heterocycles) Core->Condensation Bis-electrophiles Reduction Reduction to Diamine (Kinase Inhibitor Precursor) Core->Reduction Pd/C, H2 or Zn/AcOH

Caption: Reactivity profile and downstream synthetic applications of the target pyrazole scaffold.

References

  • ChemicalBook. "3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Properties".
  • Benchchem. "4-nitroso-1H-pyrazol-5-amine Technical Data and Applications".
  • National Center for Biotechnology Information (PMC). "Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production".
  • Journal of Medicinal Chemistry (ACS Publications). "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors".

Sources

Foundational

Electronic Properties and Synthetic Utility of 4-Nitroso-1H-pyrazol-5-amine Derivatives: A Technical Whitepaper

Introduction to the Scaffold The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile, nitrogen-rich heterocyclic building block that has become indispensable in modern medicinal chemistry and materials science. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile, nitrogen-rich heterocyclic building block that has become indispensable in modern medicinal chemistry and materials science. Defined by a unique push-pull electronic architecture, this core structure serves as a privileged precursor for synthesizing complex fused heterocycles, including pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles. This whitepaper dissects the quantum chemical properties that govern its reactivity, outlines self-validating synthetic protocols, and explores its critical role in drug development.

Electronic Structure and Quantum Chemical Insights

The reactivity of 4-nitroso-1H-pyrazol-5-amine is entirely dictated by the electronic interplay between its functional groups. The pyrazole ring itself is a planar, aromatic system that facilitates predictable coordination geometries 1[1].

The Push-Pull Dynamic and Tautomerism

The C5-amino group acts as a potent electron-donating group (EDG). Through resonance, it strongly activates the adjacent C4 position, making it highly susceptible to electrophilic substitution 2[2]. Conversely, the C4-nitroso group is electron-withdrawing, establishing a stable push-pull dipole across the ring.

A critical feature of this molecule is its tautomerism. The compound exists in a delicate equilibrium between the nitroso-amine and oxime-imine forms. Quantum chemical calculations, such as Density Functional Theory (DFT), reveal that the relative stability of these tautomers—and consequently their HOMO-LUMO energy gaps—are heavily influenced by solvent polarity and the steric/electronic properties of substituents at the N1 position 1[1].

Table 1: Electronic and Structural Parameters
Property / ParameterComputational / Empirical InsightCausality / Chemical Impact
C5-Amino Activation Strong resonance electron donation to the pyrazole ring.Increases electron density specifically at C4, driving exclusive regioselective nitrosation[2].
Tautomeric State Oscillates between nitroso-amine and oxime-imine forms.Dictates the HOMO-LUMO gap; variations in N1-substituents alter the favored tautomer[1].
Ring Planarity Highly planar aromatic system.Minimizes steric hindrance, allowing predictable transition metal coordination (Co, Ni, Cu, Zn)[1].
Nucleophilicity The C5-amino group retains nucleophilic character post-nitrosation.Enables downstream condensation reactions with electrophiles (e.g., aldehydes, ketones)[3].

Causality in Synthetic Methodologies

Synthesizing 4-nitroso-1H-pyrazol-5-amine derivatives requires strict control over reaction environments. The standard approach involves the in situ nitrosation of a 5-aminopyrazole precursor using sodium nitrite ( NaNO2​ ) and an acid source 3[3].

The Causality of pH Control: The most critical failure point in this synthesis is the over-oxidation or diazotization of the C5-amino group. Maintaining a pH of less than 3 is non-negotiable 4[4]. If strong acids (like concentrated HCl or H2​SO4​ ) are used indiscriminately, they promote the formation of unwanted diazonium salts, leading to nitrogen gas evolution and drastically reduced yields. Utilizing weak acids (such as acetic acid) moderates the generation of the nitrosonium ion ( NO+ ), improving the selectivity for C4-nitrosation4[4]. Furthermore, protic solvents like methanol or ethanol are chosen because they stabilize the transition states and allow for a highly efficient "telescoping" synthesis without intermediate purification steps 3[3].

Workflow for the regioselective synthesis of 4-nitroso-1H-pyrazol-5-amine and fused derivatives.

Applications in Drug Discovery

The 4-nitroso-1H-pyrazol-5-amine core is a foundational building block for synthesizing biologically active fused heterocycles.

Pyrazolo[3,4-b]pyrazines and mGluR5 Modulators

A prominent application is the synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). Historically, mGluR5 NAM clinical candidates contained alkyne moieties that were susceptible to metabolic activation, causing unacceptable toxicities at doses >10 mg/day 5[5]. To circumvent this, researchers developed alkyne-lacking pyrazolopyrazines (such as PF470). The synthesis of these compounds relies on converting 1-methyl-4-nitroso-1H-pyrazol-5-amine to a pyrazinone intermediate via amine coupling with diethylmalonate, followed by basic cyclization 6[6]. This structural shift successfully addressed plasma instability and improved oral bioavailability 5[5].

Mechanism of mGluR5 negative allosteric modulation by pyrazolopyrazine derivatives like PF470.

Imidazo[4,5-c]pyrazoles

Additionally, 5-amino-4-nitrosopyrazoles can be converted into imidazo[4,5-c]pyrazoles using Vilsmeier reagents ( HCONH2​/POCl3​ ). This one-pot acid-catalyzed cyclization involves a complex cascade of denitrosation, amidination, and hydrogen migration, showcasing the profound reactivity of the nitroso-amine adjacent pairing 7[7].

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-4-nitroso-1H-pyrazol-5-amine

This protocol is self-validating: the absence of nitrogen gas bubbling confirms that the C5-amino group has not been erroneously diazotized.

  • Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in an aqueous solution of dilute hydrochloric acid. Critical Step: Verify the pH is strictly between 1 and 3 using a calibrated pH meter. This prevents diazonium salt formation 4[4].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Nitrosation: Prepare an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq). Add this solution dropwise over 30–45 minutes. The slow addition is required to manage the exothermic generation of the nitrosonium ion.

  • Maturation: Stir the mixture for 1.5 hours at 0 °C. A color change to deep blue/green indicates the successful formation of the nitroso compound.

  • Isolation: Carefully neutralize the solution to precipitate the product. Filter the solid, wash with cold water, and triturate with petroleum ether to yield high-purity 1-methyl-4-nitroso-1H-pyrazol-5-amine 6[6].

Protocol B: Cyclization to Pyrazinone Intermediates (PF470 Precursor)
  • Coupling: Suspend the purified 1-methyl-4-nitroso-1H-pyrazol-5-amine in diethylmalonate (excess acts as both reagent and solvent).

  • Reflux: Heat the reaction mixture to reflux for 18 hours. The basic conditions facilitate the amine coupling followed by cyclization with the nitroso group 6[6].

  • Workup: Remove the solvent in vacuo. Triturate the resulting crude residue with petroleum ether and filter.

  • Precipitation: Dissolve the solid in deionized water. Adjust the pH to 3–4 by adding dilute aqueous hydrochloric acid. The target pyrazinone will precipitate as a solid, validating the successful cyclization 6[6].

References

  • Benchchem - 4-nitroso-1H-pyrazol-5-amine Derivatives and Scaffold Reactivity. Available at: 2

  • EvitaChem - Synthesis Analysis and Chemical Properties of 4-nitroso-1H-pyrazol-5-amine. Available at: 3

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Available at: 6

  • Benchchem - Energetic Analysis of Tautomeric and Isomeric Structures of Pyrazoles. Available at: 1

  • EvitaChem - Optimization Highlights for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. Available at: 4

  • ResearchGate - Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents (Imidazo[4,5-c]pyrazole synthesis). Available at: 7

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary In modern drug discovery and advanced materials science, the precise characterization of synthetic intermediates is non-negotiable. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, the precise characterization of synthetic intermediates is non-negotiable. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8)[1] is a highly functionalized heterocyclic building block. Pyrazole derivatives, particularly 5-aminopyrazoles bearing a reactive nitroso group at the C4 position, serve as critical precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are heavily utilized in kinase inhibitor workflows[2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, focusing on the critical distinction between its molecular weight and exact mass. Furthermore, it details self-validating experimental protocols for its synthesis and high-resolution mass spectrometry (HRMS) validation, grounded in the mechanistic realities of its tautomeric behavior.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is paramount. The former dictates macroscopic stoichiometry, while the latter is the cornerstone of High-Resolution Mass Spectrometry (HRMS) structural validation.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011 Da). For macroscopic synthetic scaling, the molecular weight of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine is 244.298 g/mol .

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., 12C = 12.000000 Da, 1H = 1.007825 Da, 14N = 14.003074 Da, 16O = 15.994915 Da). The exact mass is the specific target value utilized when validating the compound's identity via HRMS. For this compound, the exact mass is 244.1324 Da .

Quantitative Physicochemical Data Summary
PropertyValueApplication Context
Chemical Formula C13​H16​N4​O Elemental composition validation[1].
CAS Registry Number 1186195-29-8Database querying and regulatory documentation[1].
Molecular Weight 244.298 g/mol Reagent stoichiometry and yield calculations.
Monoisotopic Exact Mass 244.1324 DaTarget mass for HRMS (ESI-TOF/Orbitrap).
Theoretical [M+H]+ 245.1397 m/zPrimary target ion in positive electrospray ionization (ESI+).
Theoretical [M-H]− 243.1251 m/zPrimary target ion in negative electrospray ionization (ESI-).

Structural Dynamics & Tautomerism

A critical, often overlooked aspect of 4-nitroso-5-aminopyrazoles is their dynamic tautomeric behavior in solution. Mechanistic studies demonstrate that these free bases exist predominantly as a mixture of amino/nitroso tautomers, rather than the alternative imino/oxime forms[3].

Analytical Causality: Understanding this tautomerism is essential for accurate mass spectrometry and NMR interpretation. During ESI+ mass spectrometry, protonation specifically targets the nitroso oxygen, forming a conjugated cation[3]. This dictates the primary collision-induced dissociation (CID) fragmentation pathways in MS/MS analysis. Because the proton resides on the nitroso group rather than the amine, the initial fragmentation typically involves the neutral loss of NO∙ or H2​O , rather than the loss of NH3​ . Furthermore, aromatic C-nitroso compounds are known to undergo reversible dimerization in the solid state[4], which can affect sample preparation and solubility profiles prior to LC-MS injection.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee accuracy.

Protocol A: Synthesis via Electrophilic Nitrosation

This protocol describes the conversion of the precursor amine to the target nitroso intermediate.

  • Preparation: Dissolve 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a 1:1 mixture of glacial acetic acid and distilled water.

  • Temperature Control (Critical): Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of 0–5 °C.

    • Causality: Strict thermal control is mandatory. Elevated temperatures will cause the over-oxidation of the nitroso group to a nitro group and promote unwanted diazonium salt formation from the primary amine.

  • Nitrosation: Add an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0–5 °C. The formation of a distinct deep green/blue color is a visual self-validation indicating the successful formation of the monomeric C-nitroso compound[4].

  • Isolation: Quench the reaction with cold water, extract with ethyl acetate, wash with saturated NaHCO3​ to neutralize the acetic acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: HRMS (LC-ESI-TOF) Validation Workflow

To confirm the exact mass (244.1324 Da) with a required accuracy of < 5 ppm.

  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol is preferred over acetonitrile here to stabilize the amino/nitroso tautomer and prevent solvent-induced dimerization, ensuring optimal monomeric ionization[3].

  • Lock-Mass Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, theoretical [M+H]+ = 556.2771 m/z) continuously via a reference sprayer.

    • Causality: This internal calibration corrects for time-of-flight (TOF) tube thermal drift in real-time, ensuring the system remains self-calibrated to achieve sub-2 ppm mass accuracy.

  • Ionization Parameters: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V (kept relatively low to prevent in-source fragmentation of the labile nitroso group).

  • Data Acquisition & Validation: Scan the m/z range of 100–1000. Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 245.1397 . The compound's identity is validated if the observed monoisotopic peak falls strictly between 245.1385 and 245.1409 m/z (± 5 ppm window).

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through analytical validation, highlighting the critical decision gates in the characterization of the pyrazole intermediate.

Workflow A Precursor 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine B Nitrosation Reaction (NaNO2, HCl, 0-5 °C) A->B Electrophilic Substitution C Target Intermediate 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Exact Mass: 244.1324 Da B->C Isolation & Purification D HRMS (ESI-TOF) Mass Accuracy Validation Target: m/z 245.1397 C->D [M+H]+ Ionization E NMR Spectroscopy Tautomeric Profiling C->E Structural Elucidation

Caption: Workflow detailing the synthesis, analytical validation, and structural elucidation of the target pyrazole intermediate.

References

  • Title: Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Dimerization of Aromatic C-Nitroso Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Application Note: Regioselective C-Nitrosation of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Synthetic Chemists, Drug Discovery R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C-Nitrosation of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Introduction and Mechanistic Rationale

Substituted 5-aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, which are prominent in kinase inhibitor drug discovery[1]. The introduction of a nitroso group (-NO) at the C4 position of the pyrazole ring is a critical functionalization step. The resulting 4-nitroso-5-aminopyrazole can be readily reduced to a 4,5-diamine, providing the necessary functional handles for subsequent cyclization reactions.

Mechanistic Causality: The regioselectivity of this transformation relies on the unique electronic properties of the 1-phenyl-1H-pyrazol-5-amine system. The C4 position is highly activated toward electrophilic aromatic substitution due to the strong electron-donating resonance effect of the adjacent C5-amino group (enamine-like character) combined with the electron-rich nature of the pyrazole core.

When treated with a nitrosating agent—typically the nitrosonium ion ( NO+ ) generated in situ from sodium nitrite ( NaNO2​ ) in an acidic medium—electrophilic attack occurs exclusively at C4. Maintaining strict temperature control (0–5 °C) is paramount. Lower temperatures suppress the decomposition of the unstable nitrous acid intermediate into nitrogen oxides and kinetically favor C-nitrosation over the competitive diazotization of the primary C5-amine. While alternative organic nitrosating agents like tert-butyl nitrite (TBN) can be utilized under solvent-free or mild conditions[2], classical aqueous acidic conditions remain highly scalable and cost-effective for this specific substrate.

Experimental Visualization

The following workflow illustrates the critical phases of the synthesis, highlighting the transition from precursor preparation to product isolation.

SynthesisWorkflow SM 1. Substrate Preparation 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine dissolved in Glacial Acetic Acid Cool 2. Thermal Equilibration Cool to 0 - 5 °C (Ice/Water Bath) SM->Cool Dissolution complete Add 3. Electrophilic Addition Dropwise addition of aq. NaNO2 Maintain T < 5 °C Cool->Add Internal temp verified React 4. C-Nitrosation Incubation Stir for 1-2 hours at 0 - 5 °C Add->React Reagent fully added Quench 5. Reaction Quenching Pour into crushed ice/water React->Quench LC-MS/TLC confirms completion Isolate 6. Isolation & Purification Vacuum filtration, cold water wash, recrystallization (EtOH/H2O) Quench->Isolate Product precipitates

Figure 1: Workflow for the regioselective C-nitrosation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine.

Step-by-Step Synthesis Protocol

Safety & Handling: The precursor, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, is an acute oral toxicant (GHS07, H302)[3]. Nitrosating agents and nitrous acid fumes are toxic and oxidizing. All operations must be conducted in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Reagents Required:

  • 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (Starting Material, SM): 1.0 equivalent

  • Sodium Nitrite ( NaNO2​ ): 1.1 - 1.2 equivalents

  • Glacial Acetic Acid (AcOH): Solvent (approx. 5-10 mL per gram of SM)

  • Distilled Water: For reagent dissolution and quenching

Methodology:

  • Substrate Solubilization: Charge a round-bottom flask equipped with a magnetic stir bar with 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq). Add glacial acetic acid until the substrate is completely dissolved.

    • Causality: Acetic acid serves a dual purpose: it is an excellent solvent for the hydrophobic pyrazole[3] and acts as the mild proton source necessary to generate nitrous acid from sodium nitrite without excessively protonating the nucleophilic C4 position.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Strict thermal control prevents the exothermic decomposition of HNO2​ and mitigates the risk of off-target N-nitrosation or diazonium salt formation.

  • Nitrosating Agent Preparation: In a separate vial, dissolve sodium nitrite (1.15 eq) in a minimum volume of distilled water.

  • Electrophilic Addition: Using an addition funnel or syringe pump, add the aqueous NaNO2​ solution dropwise to the vigorously stirring pyrazole solution. Monitor the internal temperature to ensure it does not exceed 5 °C during the addition.

    • Observation: The reaction mixture will typically transition to a deep green or blue-green hue, characteristic of monomeric nitroso compounds in solution.

  • Incubation and Monitoring: Once addition is complete, maintain stirring at 0–5 °C for 1 to 2 hours. Monitor reaction progress via TLC (e.g., Hexanes/EtOAc 7:3) or LC-MS.

    • Validation: The reaction is deemed complete when the starting material spot is fully consumed, replaced by a lower-Rf, highly colored product spot.

  • Quenching and Precipitation: Pour the cold reaction mixture slowly into a beaker containing a 3- to 4-fold volume of crushed ice and water under vigorous stirring.

    • Causality: The sudden shift in solvent polarity (high aqueous content) and low temperature forces the hydrophobic 4-nitroso product to crash out of solution as a solid precipitate.

  • Isolation: Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold distilled water to remove residual acetic acid and inorganic salts.

  • Purification (Optional but Recommended): If high analytical purity is required for downstream biological assays, recrystallize the crude solid from a mixture of ethanol and water. Dry the purified product under high vacuum at ambient temperature.

Quantitative Data & Validation Metrics

To ensure the protocol operates as a self-validating system, researchers should benchmark their results against the following expected parameters. Deviations from these metrics indicate potential issues in temperature control or reagent stoichiometry.

ParameterExpected Target / RangeValidation Rationale & Analytical Method
Reaction Yield 75% – 85% (Isolated)High yields are typical due to the strong nucleophilicity of C4. Lower yields suggest product loss during aqueous workup or over-oxidation.
Product Appearance Deep green to blue-green solidThe intense color is a primary indicator of the -NO chromophore. Color shifts to brown/black indicate decomposition.
LC-MS ( [M+H]+ ) m/z 245.1Confirms the addition of the NO group (+29 Da) to the starting mass of 215.29 g/mol .
1 H NMR (DMSO- d6​ ) Disappearance of C4-H signalThe precursor exhibits a distinct singlet for the C4 proton (usually around δ 5.5 - 6.0 ppm). Complete absence of this signal confirms regioselective C4 substitution.
Purity (HPLC) > 95% (Area %)Necessary threshold if the intermediate is to be used in sensitive downstream catalytic reductions.

Sources

Application

Application Note: Reduction of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine to 4,5-Diamine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Introduction & Strategic Rationale The synthesis of highly functionalized pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized pyrazoles is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and biologically active small molecules. Specifically, 4,5-diaminopyrazoles are critical precursors for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines—a scaffold famously found in kinase inhibitors and PDE5 inhibitors (e.g., sildenafil analogs) [1].

The compound 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine serves as an ideal intermediate. The presence of the bulky tert-butyl group directs regioselectivity during downstream cyclizations, while the 1-phenyl ring provides lipophilicity and target-binding affinity. The critical synthetic bottleneck is the efficient, chemoselective reduction of the 4-nitroso group to a primary amine, yielding 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine (CAS: 957780-69-7).

This application note provides a comprehensive, self-validating guide to executing this reduction using two orthogonal methodologies: Catalytic Hydrogenation (Pd/C) and Chemical Reduction (Sodium Dithionite) . By understanding the causality behind these experimental choices, process chemists can select the optimal route based on scale, safety constraints, and downstream purity requirements.

Mechanistic Pathways & Experimental Causality

The reduction of a nitroso group (-NO) to an amine (-NH₂) requires the transfer of four electrons and four protons. The choice of reducing agent fundamentally alters the reaction pathway and the physical handling of the process.

  • Pathway A: Surface-Mediated Catalytic Hydrogenation (Pd/C) Palladium on carbon (Pd/C) facilitates the heterolytic cleavage of H₂ gas. The nitroso substrate adsorbs onto the palladium surface, where it is sequentially reduced through a hydroxylamine (-NHOH) intermediate to the final amine [2]. This method is highly atom-economical and leaves no metal salts in solution, making it ideal for early-stage discovery where rapid isolation via simple filtration is preferred.

  • Pathway B: Single-Electron Transfer (Sodium Dithionite, Na₂S₂O₄) Sodium dithionite operates via a metal-free, single-electron transfer (SET) mechanism. In aqueous media, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the highly active sulfur dioxide radical anion (•SO₂⁻)[3]. This radical donates electrons stepwise to the nitroso group. This route is highly favored in late-stage pharmaceutical manufacturing because it completely avoids transition metal contamination (e.g., palladium leaching) and operates under mild, open-flask conditions.

Workflow Visualization

ReductionWorkflow SM 3-tert-butyl-4-nitroso-1-phenyl -1H-pyrazol-5-amine (Deep Blue/Green) PdC Protocol A: Pd/C, H2 Catalytic Hydrogenation SM->PdC NaS Protocol B: Na2S2O4 Chemical Reduction SM->NaS InterA Hydroxylamine Intermediate (Surface-bound) PdC->InterA InterB Radical Anion SET (•SO2- mediated) NaS->InterB WorkupA Filtration (Celite) & Solvent Evaporation InterA->WorkupA WorkupB Liquid-Liquid Extraction (EtOAc/H2O) InterB->WorkupB Product 3-tert-butyl-1-phenyl -1H-pyrazole-4,5-diamine (Colorless/Pale Yellow) WorkupA->Product WorkupB->Product

Workflow for the reduction of 4-nitrosopyrazole to 4,5-diaminopyrazole using two distinct methods.

Comparative Data Presentation

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of both protocols based on standard process chemistry optimization [1][4].

ParameterProtocol A: Catalytic Hydrogenation (Pd/C)Protocol B: Chemical Reduction (Na₂S₂O₄)
Reagents 10% Pd/C, H₂ gas (1-3 atm)Na₂S₂O₄ (3-5 eq.), H₂O
Solvent System Methanol or Ethanol (Anhydrous)THF/Water or EtOH/Water (1:1 v/v)
Temperature 20 °C to 25 °C (Room Temp)25 °C to 45 °C (Mild Heating)
Reaction Time 2 to 6 hours1 to 3 hours
Typical Yield 85% – 95%80% – 90%
Chemoselectivity High (Avoid if reducible halogens are present)Very High (Tolerates halogens and alkynes)
Scalability Moderate (Requires pressure vessels at scale)Excellent (Open-flask, standard reactors)
Key Byproducts WaterSodium bisulfite, Sodium sulfate
Primary Risk Pyrophoric catalyst handlingExothermic quenching, SO₂ gas evolution

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol is a self-validating system: the starting material is characteristically deep blue/green due to the n → π* transition of the nitroso group. The complete disappearance of this color serves as a reliable visual indicator of reaction completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine in 50 mL of anhydrous methanol.

  • Inerting the Atmosphere: Purge the flask with Argon or Nitrogen for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. Inerting prevents spontaneous ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate, approx. 250 mg) to the solution against a positive flow of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a double-layered balloon or a Parr shaker at 30 psi. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction visually. The deep blue/green solution will gradually turn pale yellow or colorless over 2 to 6 hours. Confirm completion via TLC (Eluent: 50% EtOAc in Hexanes; the amine product will be highly polar and stain positive with Ninhydrin).

  • Workup (Critical Safety Step): Purge the flask thoroughly with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Do not let the Celite pad run dry , as the exposed catalyst can ignite. Wash the pad with an additional 30 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-diamine. Recrystallize from minimal hot ethanol if analytical purity is required.

Protocol B: Chemical Reduction (Sodium Dithionite)

This protocol utilizes a metal-free SET mechanism, making it the preferred route for pharmaceutical intermediates where heavy metal limits (e.g., <10 ppm Pd) are strictly enforced.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the nitroso pyrazole substrate in 30 mL of Tetrahydrofuran (THF) or Ethanol in a 100 mL round-bottom flask.

  • Reagent Preparation: In a separate Erlenmeyer flask, dissolve 40.0 mmol (4.0 equivalents) of Sodium Dithionite (Na₂S₂O₄) in 30 mL of deionized water. Causality: Dithionite degrades rapidly in acidic media; ensure the water is neutral or slightly basic (pH 7-8, adjusted with a pinch of NaHCO₃ if necessary) to stabilize the reagent.

  • Reaction Execution: Add the aqueous Na₂S₂O₄ solution dropwise to the organic substrate solution over 15 minutes at room temperature. Mildly heat the biphasic mixture to 40 °C and stir vigorously to ensure phase transfer.

  • Monitoring: The blue/green color will dissipate within 1 to 3 hours. LC-MS analysis can be used to confirm the mass shift from the nitroso [M+H]+ to the amine[M+H]+.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Separate the aqueous layer and extract it twice more with 25 mL of EtOAc.

  • Washing & Drying: Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine, researchers must validate the product using the following parameters:

  • Air Oxidation Susceptibility: 4,5-diaminopyrazoles are electron-rich and susceptible to air oxidation, often turning pink or brown upon prolonged exposure to ambient air [1]. Troubleshooting: Store the isolated product under an inert atmosphere (Argon) at -20 °C, or immediately telescope it into the next synthetic step (e.g., condensation with an orthoester or aldehyde to form a pyrazolopyrimidine).

  • NMR Signatures: In ¹H-NMR (DMSO-d6), the disappearance of the downfield signals associated with the electron-withdrawing nitroso group will be evident. Look for two distinct broad singlets in the 4.0–6.0 ppm range, corresponding to the two primary amine groups (-NH₂ at C4 and C5).

  • Emulsion Formation (Protocol B): If an emulsion forms during the liquid-liquid extraction of the dithionite reduction, filter the entire biphasic mixture through a coarse fritted funnel or add a small amount of solid NaCl to increase the ionic strength of the aqueous layer, forcing phase separation.

References

  • Organic Chemistry Portal. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water." Organic Chemistry Portal Literature. Available at:[Link]

  • MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." MDPI Open Access Journals. Available at: [Link]

Method

1H and 13C NMR spectroscopy characterization of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Analytical Challenges

Highly functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics. The compound 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8)[1] presents a unique analytical challenge for structural characterization due to its complex electronic nature.

The presence of a strongly electron-withdrawing nitroso group (-NO) at the C4 position adjacent to an electron-donating amine (-NH 2​ ) at the C5 position creates a highly conjugated "push-pull" system. Historically, researchers have debated whether such molecules exist predominantly as imino/oxime tautomers or amino/nitroso tautomers. Advanced solution-state NMR and solid-state X-ray crystallographic studies have definitively proven that these systems exist almost exclusively as the amino/nitroso tautomer in solution[2].

Mechanistic Insight: Sterics and Hydrogen Bonding

The structural behavior of this molecule is governed by two primary forces:

  • Steric Hindrance: The bulky tert-butyl group at the C3 position forces the nitroso oxygen to orient away from it, pointing directly toward the C5 amine.

  • Intramolecular Hydrogen Bonding: This forced proximity establishes a strong intramolecular hydrogen bond (NH···O=N). This interaction restricts the rotation around the C5–N bond, locking the molecule into specific rotameric states and rendering the two amine protons magnetically non-equivalent on the NMR timescale[2].

Tautomerism A Imino/Oxime Tautomer (Minor/Unstable) B Amino/Nitroso Tautomer (Major Form) A->B Proton Transfer C Rotamer A (Intramolecular H-Bond) B->C C5-N Rotation D Rotamer B (Intermolecular H-Bond) B->D C5-N Rotation

Tautomeric and rotameric equilibria of 4-nitroso-5-aminopyrazoles in solution.

Experimental Protocol: A Self-Validating Workflow

To accurately capture the rotameric states and exchangeable protons of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine, the experimental design must suppress rapid proton exchange.

Causality in Solvent Selection: Chloroform-d (CDCl 3​ ) is generally unsuitable for this analysis because trace moisture accelerates proton exchange, broadening the -NH 2​ signals into the baseline. Instead, DMSO- d6​ is selected. As a strong hydrogen-bond acceptor, DMSO slows down the proton exchange rate, allowing for the clear resolution of the hydrogen-bonded and free amine protons[2].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine into a clean glass vial.

    • Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

    • Transfer the homogenous solution into a precision 5 mm NMR tube.

  • Instrument Tuning & Locking:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of DMSO.

    • Tune and match the probe for 1 H and 13 C frequencies.

    • Perform automated gradient shimming (Z-axis) to achieve a line width of < 1.0 Hz for the TMS signal.

  • Data Acquisition:

    • 1 H NMR: Execute a standard 1D proton pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the bulky tert-butyl protons.

    • 13 C NMR: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set the number of scans to 1024 to achieve an adequate signal-to-noise ratio for the quaternary carbons (C3, C4, C5, and C-ipso), using a d1 of 2.0 seconds.

  • Self-Validation Checkpoint (D 2​ O Shake):

    • Purpose: To definitively prove the assignment of the amine protons.

    • Action: Eject the sample, add 10 μL of D 2​ O, cap, and invert the tube 5 times. Re-acquire the 1 H NMR spectrum.

    • Validation: The immediate disappearance of the downfield broad singlets confirms their identity as exchangeable -NH 2​ protons, validating the structural assignment.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 1H NMR Acquisition (zg30, ns=16, d1=2s) S1->S2 S3 13C NMR Acquisition (zgpg30, ns=1024, d1=2s) S1->S3 S4 Data Processing & Phase Correction (Apodization, FT, Baseline Corr.) S2->S4 S3->S4 S5 Spectral Assignment & Validation (D2O Shake for NH2 Confirmation) S4->S5

Standardized NMR workflow for the acquisition and processing of pyrazoles.

Data Presentation & Spectral Assignments

The quantitative data derived from the NMR analysis is summarized in the tables below. The assignments are grounded in the mechanistic understanding of the molecule's electron density and spatial geometry.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Proton GroupChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
-C(CH 3​ ) 3​ 1.42s9HC3-tert-butylHighly shielded aliphatic protons; appears as a sharp singlet due to rapid free rotation of the methyl groups.
Ar-H (meta/para) 7.40 – 7.50m3HN1-PhenylStandard aromatic region; complex multiplet due to overlapping J-coupling.
Ar-H (ortho) 7.55 – 7.65m2HN1-PhenylSlightly deshielded relative to the meta/para protons due to proximity to the electronegative pyrazole N2 lone pair.
-NH 2​ (Free) 7.80br s1HC5-AmineDeshielded by the conjugated pyrazole core. Broadened due to intermediate quadrupolar relaxation of nitrogen.
-NH 2​ (H-Bonded) 8.65br s1HC5-AmineStrongly deshielded due to the intramolecular hydrogen bond (NH···O=N) draining electron density from the proton[2].
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon GroupChemical Shift (ppm)AssignmentCausality / Mechanistic Rationale
-C(CH 3​ ) 3​ 28.5Aliphatic (Primary)Shielded methyl carbons of the tert-butyl group.
-C(CH 3​ ) 3​ 32.1Aliphatic (Quaternary)Quaternary carbon of the tert-butyl group.
Ar-C (o/m/p) 124.5, 128.0, 129.2N1-Phenyl (CH)Aromatic methine carbons.
Ar-C (ipso) 137.5N1-Phenyl (Cq)Deshielded by the direct attachment to the electronegative N1 atom.
Pyrazole C4 142.0C4-NOHighly conjugated sp 2 carbon. Its downfield position confirms the nitroso form over an aliphatic oxime carbon[2].
Pyrazole C5 148.5C5-NH 2​ Deshielded by the electron-donating amine group and N1.
Pyrazole C3 161.0C3-tBuStrongly deshielded by the adjacent N2 atom and the inductive push of the tert-butyl group.

Conclusion

The successful NMR characterization of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine requires a deep understanding of its tautomeric equilibria and hydrogen-bonding dynamics. By utilizing DMSO- d6​ to arrest rapid proton exchange and employing a D 2​ O shake validation step, analysts can confidently assign the complex rotameric signals of the C5-amine. The resulting chemical shifts definitively map the molecule's highly conjugated amino/nitroso architecture, ensuring high-fidelity data for downstream drug development applications.

Sources

Application

Application Note: Synthesis and Characterization of Transition Metal Complexes with 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Scientific Background & Mechanistic Insights The ligand 3-tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Scientific Background & Mechanistic Insights

The ligand 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine represents a highly versatile, sterically demanding scaffold in modern coordination chemistry. Pyrazole derivatives bearing adjacent nitroso and amino groups are uniquely characterized by their dynamic prototropic tautomerism. In solution, these compounds exist in an equilibrium between the nitroso-amine form (typically exhibiting a blue/green hue due to n→π∗ transitions of the −N=O group) and the oxime-imine form (which appears red/yellow)[1].

When introduced to transition metal ions (such as Cu²⁺, Ni²⁺, Pd²⁺, or Zn²⁺), the ligand undergoes coordination-induced deprotonation. The adjacent positioning of the C4-nitroso and C5-amino groups creates an ideal geometric pocket for bidentate chelation , forming a highly stable five- or six-membered metallacycle.

The Role of Steric Bulk and Lipophilicity

The inclusion of the tert-butyl group at the C3 position and the phenyl ring at the N1 position is not merely structural; it dictates the reaction causality:

  • Prevention of Polymerization: The massive steric bulk of the tert-butyl group prevents the formation of extended coordination polymers, forcing the metal to adopt discrete, monomeric M(L)2​ geometries (often square planar or distorted tetrahedral)[2].

  • Enhanced Solubility: The lipophilic nature of both the phenyl and tert-butyl groups ensures that the resulting metal complexes remain highly soluble in organic solvents (e.g., dichloromethane, chloroform, and toluene), which is a critical prerequisite for downstream applications in homogeneous catalysis and bioassays.

Tautomeric Equilibrium and Coordination Pathway

The following diagram illustrates the logical relationship between the ligand's tautomeric states, the role of the basic environment, and the final chelation event.

Tautomerism A Nitroso-Amine Tautomer B Oxime-Imine Tautomer A->B Solvation Equilibrium C Deprotonated Anionic Ligand A->C Base (-H+) B->C Base (-H+) E Bidentate M(L)2 Coordination Complex C->E Chelation D M(II) Precursor (Cu, Pd, Ni) D->E Metal Addition

Fig 1: Tautomeric equilibrium and coordination pathway of the sterically hindered pyrazole ligand.

Experimental Design: Causality & Self-Validation

To ensure a self-validating system , the protocols below utilize metal acetates ( M(OAc)2​ ) as the primary metal source.

  • Causality of Acetate: The acetate anion acts as an internal, mild base. As the metal coordinates to the ligand, the acetate deprotonates the C5-amino/oxime group, forming acetic acid as a byproduct. This buffers the reaction at an optimal pH (5.5–6.5) without requiring harsh external bases (like NaOH or triethylamine) that could hydrolyze the sensitive nitroso group[3].

  • Visual Validation: The reaction is self-indicating. The free ligand in ethanol is typically vibrant green/blue. Upon the addition of the metal acetate and subsequent deprotonation/chelation, an immediate and stark color shift occurs (e.g., to deep brown/purple for Copper, or bright orange/red for Palladium), confirming the success of the primary coordination event before any instrumental analysis is conducted.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Bis(3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-aminato)copper(II)

Reagents Required:

  • 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (Ligand, MW = 244.29 g/mol )

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O , MW = 199.65 g/mol )

  • Absolute Ethanol (Degassed)

  • Diethyl ether (Cold)

Methodology:

  • Ligand Solvation: Weigh 2.0 mmol (488.6 mg) of the ligand and transfer it to a 100 mL round-bottom flask. Add 25 mL of absolute ethanol. Stir at 40°C until complete dissolution is achieved. Note: The solution will exhibit a characteristic blue-green color.

  • Metal Preparation: In a separate vial, dissolve 1.0 mmol (199.7 mg) of Cu(OAc)2​⋅H2​O in 15 mL of a 9:1 Ethanol/Water mixture. Gentle heating may be required.

  • Complexation: Under a continuous nitrogen atmosphere, add the copper solution dropwise to the stirring ligand solution over 15 minutes.

  • Self-Validation Checkpoint: Observe the immediate color change from blue-green to a dark brown/olive-green suspension, indicating the formation of the CuL2​ complex.

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 65°C for 3 hours. This thermal energy overcomes the activation barrier for structural rearrangement, ensuring the bulky tert-butyl groups orient in a trans configuration to minimize steric strain.

  • Isolation: Allow the reaction to cool to room temperature, then place the flask in an ice bath for 1 hour to maximize precipitation.

  • Purification: Filter the microcrystalline precipitate via vacuum filtration. Wash the filter cake sequentially with 10 mL of cold ethanol (to remove unreacted starting materials) and 15 mL of cold diethyl ether (to remove lipophilic impurities and aid drying).

  • Drying: Dry the complex under high vacuum at 45°C for 12 hours.

Protocol B: Synthesis of the Palladium(II) Analogue

The protocol mirrors Protocol A, with specific deviations required for Palladium chemistry.

  • Precursor Shift: Substitute the copper salt with Palladium(II) acetate ( Pd(OAc)2​ , 1.0 mmol, 224.5 mg).

  • Solvent Modification: Use a 1:1 mixture of Dichloromethane (DCM) and Ethanol for the reaction solvent. Pd(OAc)2​ forms trimeric structures in pure alcohols; DCM breaks these into monomeric reactive species.

  • Reaction Conditions: Stir at room temperature for 12 hours instead of refluxing. Pd(II) complexes are kinetically inert compared to Cu(II); extended time at lower temperatures prevents thermal degradation of the nitroso group while ensuring complete coordination.

Workflow Visualization

SynthesisWorkflow Step1 1. Ligand Solvation Dissolve ligand in hot EtOH Step3 3. Complexation Dropwise mixing under N2 Step1->Step3 Step2 2. Metal Preparation Dissolve M(OAc)2 in EtOH/H2O Step2->Step3 Step4 4. Thermal Maturation Reflux/Stir based on Metal Kinetics Step3->Step4 Step5 5. Isolation Cool, filter, wash with Et2O Step4->Step5 Step6 6. Validation FTIR, UV-Vis, NMR, XRD Step5->Step6

Fig 2: Standardized workflow for the synthesis and validation of M(L)2 coordination complexes.

Data Presentation & Analytical Validation

Proper characterization requires confirming both the deprotonation of the ligand and the coordination of the metal center. The tables below summarize the expected quantitative analytical data.

Table 1: Expected Physicochemical and UV-Vis Spectroscopic Properties
CompoundGeometryColorYield (%)UV-Vis: Intra-ligand (nm)UV-Vis: d-d / LMCT (nm)
Free Ligand (HL) N/ABlue/GreenN/A295, 340620 (n →π∗ of NO)
Cu(L)2​ Complex Distorted Square PlanarDark Brown75 - 82310, 355430 (LMCT), 710 (d-d)
Pd(L)2​ Complex Square PlanarOrange/Red80 - 88315, 360415 (LMCT)
Table 2: Diagnostic FTIR Frequencies ( cm−1 )
AssignmentFree Ligand (HL) Cu(L)2​ Complex Pd(L)2​ ComplexMechanistic Indicator
ν(N−H) 3410, 33203315 (Single band)3320 (Single band)Loss of one band confirms deprotonation of NH2​
ν(C=N)pyrazole​ 158015951600Shift indicates ring electron density changes
ν(N=O) 152014651450Significant red-shift confirms NO coordination
ν(M−N)/ν(M−O) N/A540 / 480560 / 495Direct proof of metallacycle formation

References

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry.[Link]

  • Zinc(II) Complexes with Asymmetric 3,5-Substituted 1H-Pyrazoles. European Journal of Inorganic Chemistry.[Link]

  • Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine. As a critical intermediate in the assembly of [1], achieving high-purity C4-nitrosation is essential. This document provides a mechanistic breakdown, a self-validating protocol, and troubleshooting FAQs to resolve common yield-limiting issues.

Mechanistic Causality & Pathway Analysis

The nitrosation of 5-aminopyrazoles is governed by a delicate balance between kinetic and thermodynamic control. The reaction relies on the generation of the highly electrophilic nitrosonium ion ( NO+ ) from sodium nitrite in an acidic medium.

While the C4 position of the pyrazole ring is highly activated by the electron-donating exocyclic amine, the primary amine nitrogen itself can also act as a competing nucleophile[2]. Under optimal conditions (0–5 °C), the thermodynamic pathway drives the formation of the C4-nitroso product[3]. However, if the internal temperature exceeds 5 °C or if the acidic environment is too harsh, the pathway shifts toward N-diazotization. This side reaction forms unstable diazonium salts that rapidly decompose into [4].

Mechanism SM 3-tert-butyl-1-phenyl- 1H-pyrazol-5-amine C4_Path C4-Nitrosation (Thermodynamic Control, 0°C) SM->C4_Path + NO+ N5_Path N5-Diazotization (Thermal Runaway, >5°C) SM->N5_Path + NO+ Reagent Nitrosonium Ion (NO+) (NaNO2 + HCl/AcOH) Reagent->C4_Path Product 3-tert-butyl-4-nitroso- 1-phenyl-1H-pyrazol-5-amine (Target) C4_Path->Product - H+ Tar Diazonium Degradation (Polymeric Tars) N5_Path->Tar Decomposition

Fig 1: Competing mechanistic pathways in the nitrosation of 5-aminopyrazoles.

Standardized Experimental Protocol (Self-Validating System)

To achieve >85% yield, mass transfer limitations (poor solubility) and thermal runaways must be eliminated. The following protocol utilizes an Acetic Acid/Water co-solvent system to ensure complete substrate dissolution and buffer the pH, preventing over-oxidation and facilitating [5].

Workflow S1 1. Dissolution AcOH/H2O Co-solvent Cool to 0 °C S2 S2 S1->S2 S3 3. Maturation Stir 1.5h at 0 °C Monitor via TLC S2->S3 S4 4. Isolation Filter & Wash Ice-cold H2O S3->S4

Fig 2: Optimized step-by-step experimental workflow for high-yield nitrosation.

Step-by-Step Methodology:
  • Dissolution (Validation: Clear Solution): In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (10.0 mmol) in a mixture of Glacial Acetic Acid (30 mL) and Water (10 mL). Note: The starting material must be fully dissolved before proceeding.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach 0–2 °C.

  • Reagent Preparation: Dissolve Sodium Nitrite ( NaNO2​ , 11.0 mmol, 1.1 eq) in cold Water (10 mL).

  • Nitrosation (Validation: Color Shift): Using a syringe pump or addition funnel, add the NaNO2​ solution dropwise over 45 minutes. Critical: The internal temperature must not exceed 5 °C. The solution will transition from pale yellow to a deep green/blue (indicating the soluble monomeric nitroso species) and eventually form a brick-red or bright orange precipitate.

  • Maturation (Validation: TLC Confirmation): Stir the suspension at 0 °C for 1.5 hours. Check completion via TLC (Hexane/EtOAc 7:3); the highly UV-active starting material spot should be completely consumed.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual acid and salts. Drying under vacuum yields the pure product.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality between solvent/acid choices and the resulting yield, demonstrating why the buffered Acetic Acid system is superior to standard aqueous HCl.

Solvent SystemAcid CatalystTemp (°C)Addition Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
WaterConc. HCl (10 eq)0 - 50.5655288%
WaterConc. HCl (10 eq)10 - 150.5>90 (Tar)<10N/A
EtOH / Water (1:1)Conc. HCl (5 eq)0 - 21.0857492%
AcOH / Water (3:1) AcOH (Solvent/Acid) 0 - 2 1.5 >95 88 >98%

Troubleshooting FAQs

Q: Why does my reaction mixture turn into a dark, intractable tar instead of yielding the expected crystalline product? A: This is the most common failure mode and is caused by thermal runaway leading to N-diazotization . The nitrosation of the pyrazole ring is highly exothermic. If the internal temperature exceeds 5 °C, the nitrosonium ion ( NO+ ) preferentially attacks the exocyclic 5-amino group instead of the C4 carbon[4]. This diazonium species is highly unstable and rapidly decomposes into complex polymeric tars. Solution: Ensure rigorous temperature control (0–2 °C) using a cryocooler or an ice-salt bath. Add the NaNO2​ solution via a syringe pump to prevent localized heating.

Q: I am observing unreacted starting material even after adding a stoichiometric excess of sodium nitrite. Should I add more? A: No. Do not add excess NaNO2​ . The issue is likely mass transfer (solubility), not stoichiometry. The starting material is highly lipophilic due to the tert-butyl and phenyl groups, making it poorly soluble in purely aqueous HCl. If it precipitates out of solution, it cannot react. Adding excess NaNO2​ will only increase the concentration of nitrous acid, which can lead to over-oxidation of the product. Solution: Introduce a water-miscible co-solvent. Using Glacial Acetic Acid (as outlined in the protocol) significantly improves the solubility of the starting material while maintaining the necessary acidic environment for NO+ generation.

Q: The yield is consistently stuck around 50-55%. How can I push this to >80%? A: A ~50% yield plateau usually indicates an equilibrium issue or product loss during isolation. The C4-nitrosation is reversible under highly acidic conditions. If the acid concentration is too high (e.g., using concentrated HCl exclusively), the reverse reaction competes. Solution: Switch to a buffered acidic system, such as Glacial Acetic Acid (AcOH). This moderates the pH, driving the equilibrium toward the C4-nitroso product[5]. Additionally, the product is slightly soluble in water; ensure the final wash uses strictly ice-cold water and minimize the wash volume.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry / PMC - NIH. URL:[Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Source: Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing. URL:[Link]

  • One-Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5-c]Pyrazoles and Pyrazolo[3,4-d]Pyrimidines from 5-Amino-4-Nitrosopyrazoles with Vilsmeier Reagent. Source: ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed specifically for researchers, analytical scientists, and drug development professionals handling 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed specifically for researchers, analytical scientists, and drug development professionals handling 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine . Nitroso-pyrazoles are highly valuable synthetic intermediates and pharmacophores, but their inherent instability requires rigorous, scientifically grounded handling protocols. This document provides mechanistic insights, troubleshooting FAQs, and self-validating storage methodologies to prevent the oxidative degradation of your compound.

Mechanistic Overview: The Causality of Degradation

To effectively protect a compound, you must first understand its vulnerabilities. The compound 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine features a highly reactive nitroso (-NO) group at the C4 position.

While the bulky 3-tert-butyl group provides significant steric hindrance that prevents the nitroso group from stabilizing via dimerization (a common stabilization pathway for less substituted nitroso compounds), it forces the molecule to remain as a highly reactive monomer. Consequently, the C4-nitroso group remains acutely exposed to environmental oxidants.

The primary degradation pathway is the[1]. The adjacent 5-amine group acts as a strong electron-donating group (EDG), increasing the electron density of the pyrazole ring. This electronic enrichment makes the nitroso nitrogen highly susceptible to electrophilic attack by molecular oxygen (O₂) or reactive oxygen species (ROS)[2]. Furthermore, nitroso compounds are sensitive to actinic degradation; exposure to light can induce homolytic cleavage or radical-mediated oxidation pathways[3].

Your storage protocols must directly counteract these specific vulnerabilities: oxygen exposure, thermal kinetic energy, and photonic excitation.

Troubleshooting Guide & FAQs

Q1: My synthesized 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine changed color from a deep green/blue to a pale yellow during storage. What happened? A1: This color shift is the classic visual indicator of nitroso-to-nitro oxidation. Monomeric C-nitroso compounds typically exhibit a characteristic blue or green color due to the n → π* electronic transition of the -N=O group. When oxidized to the nitro derivative (3-tert-butyl-4-nitro-1-phenyl-1H-pyrazol-5-amine), this transition is lost, and the compound turns pale yellow or colorless[1]. This visual cue indicates a critical failure in your inert atmosphere storage.

Q2: I stored the compound at -20°C, but LC-MS still shows a +16 Da mass shift (M+16) over time. How is it oxidizing in the freezer? A2: A +16 Da shift confirms the addition of an oxygen atom, converting -NO to -NO₂. in the headspace of the vial[4]. Oxygen solubility in certain residual solvents or moisture can also increase at lower temperatures. You must actively displace oxygen using an inert gas before sealing and freezing[3].

Q3: Does the choice of inert gas matter? Can I use Nitrogen instead of Argon? A3: While Nitrogen is better than ambient air, Argon is strongly preferred. Argon is significantly denser than air (1.78 g/L vs 1.22 g/L) and will effectively blanket the solid powder or solution, physically displacing the oxygen-rich ambient air from the solid-gas interface. Nitrogen is lighter and mixes more readily with ambient air during the capping process.

Q4: How can I establish a self-validating system to ensure my storage protocol is effective? A4: Implement a "Control vs. Protected" parallel stability study. Aliquot a small amount of the freshly synthesized, high-purity compound into two vials. Leave one exposed to ambient air and light at room temperature (Control), and subject the other to the rigorous storage protocol detailed below (Protected). Analyze both via HPLC-UV at Day 0, Day 7, and Day 30. The protected vial should show <1% deviation from Day 0, internally validating your lab's technique.

Quantitative Data: Impact of Storage Conditions on Stability

The following table summarizes the expected degradation rates of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine under various storage conditions.

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Half-Life (t½)% Purity at 30 Days
Optimal (Recommended) Argon (Purged)Dark (Amber Vial)-20°C> 2 Years> 98.5%
Sub-Optimal Ambient AirDark-20°C~ 6 Months~ 85.0%
Poor NitrogenAmbient Light25°C~ 14 Days< 30.0%
Failure Mode Ambient AirAmbient Light25°C< 48 Hours< 5.0%

Experimental Protocols: Step-by-Step Self-Validating Storage Workflow

To ensure maximum trustworthiness and reproducibility, follow this exact methodology for preparing your compound for long-term storage.

Materials Required:

  • Amber glass vials with PTFE-lined screw caps (PTFE is impermeable to oxygen).

  • Argon gas cylinder with a low-flow regulator and a clean needle attachment.

  • Parafilm or Teflon tape.

  • Vacuum desiccator with anhydrous calcium sulfate.

Step-by-Step Methodology:

  • Purity Verification (Day 0): Before storage, analyze the batch via HPLC-UV (monitor at 254 nm and the specific λmax of the nitroso group, typically ~300-350 nm) and LC-MS to confirm >95% purity and establish a baseline chromatogram.

  • Desiccation: Transfer the solid 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine into an amber glass vial. Place the open vial in a vacuum desiccator for 12 hours to remove trace moisture. Causality: Moisture can facilitate hydrogen bonding with the 5-amine group, altering the local electronic environment and promoting degradation[3].

  • Argon Blanketing: Remove the vial from the desiccator. Insert the Argon gas needle into the vial, keeping the tip approximately 1 cm above the solid powder. Gently purge the headspace with Argon for 60 seconds to completely displace reactive oxygen.

  • Sealing: While slowly withdrawing the Argon needle to maintain positive pressure, immediately cap the vial tightly with the PTFE-lined cap.

  • Secondary Barrier: Wrap the cap junction tightly with Parafilm or Teflon tape to prevent micro-leaks caused by thermal contraction of the plastic cap in the freezer.

  • Thermal Control: Place the sealed amber vial in a -20°C or -80°C freezer.

  • Protocol Validation: After 30 days, remove a 1 mg aliquot (working quickly under Argon) and re-run the HPLC-UV analysis. Compare the Area Under the Curve (AUC) of the target peak against the Day 0 baseline to validate the efficacy of your storage system.

Pathway Visualization

The following diagram illustrates the logical relationship between environmental stressors, the chemical degradation pathway, and the targeted storage interventions required to stabilize the compound.

G Target 3-tert-butyl-4-nitroso-1-phenyl- 1H-pyrazol-5-amine (Intact Nitroso) Degradation Oxidative Degradation (O2, Light, Temp > 0°C) Target->Degradation Ambient Exposure Intervention Storage Interventions (Argon, -20°C, Amber Vials) Target->Intervention Best Practices Product 3-tert-butyl-4-nitro-1-phenyl- 1H-pyrazol-5-amine (Nitro Byproduct) Degradation->Product Oxidation (-NO to -NO2) Stabilized Stabilized Compound (>98% Purity Maintained) Intervention->Stabilized Preservation

Caption: Workflow contrasting oxidative degradation with targeted stabilizing storage interventions.

References

  • Title: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Source: ACS Publications. URL:[Link]

  • Title: Transition Metal Porphyrins as Catalysts in the Oxidation of Nitroso Compounds. Source: RSC Publishing. URL:[Link]

Sources

Troubleshooting

troubleshooting overlapping peaks in NMR spectra of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Welcome to the Advanced NMR Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine . Due to its unique structural features—a bulky tert-butyl group, a phenyl ring, an exchangeable amine, and a dynamic nitroso group—this molecule frequently presents complex overlapping signals in 1D 1 H NMR spectra.

Here, we provide causality-driven troubleshooting workflows, self-validating protocols, and authoritative field-proven strategies to resolve spectral ambiguity.

I. Diagnostic Workflow for Spectral Overlap

Before altering your sample, it is critical to identify the physical or chemical origin of the overlap. The following decision tree outlines the logical progression for isolating and resolving peak congestion.

NMR_Troubleshooting Start Overlapping Peaks Detected in 1D 1H NMR CheckType Identify Overlap Origin Start->CheckType Aromatic Aromatic Multiplets (Phenyl ring protons) CheckType->Aromatic 7.2 - 7.6 ppm Exchangeable Broadening / Tautomerism (Amine & Nitroso dynamics) CheckType->Exchangeable Broad signals Solvent Solvent Titration (C6D6 / DMSO-d6) Aromatic->Solvent Alter chemical shifts TwoD 2D NMR (HSQC / HMBC / COSY) Aromatic->TwoD Disperse in 2nd dimension VTNMR Variable Temperature (VT) NMR Exchangeable->VTNMR Alter exchange rates D2O Deuterium Exchange (D2O Shake) Exchangeable->D2O Isolate NH2 Resolved High-Resolution Structural Assignment Solvent->Resolved TwoD->Resolved VTNMR->Resolved D2O->Resolved

Figure 1: Diagnostic decision tree for resolving NMR peak overlap in functionalized pyrazoles.

II. Frequently Asked Questions (FAQs)

Q1: The five protons of the 1-phenyl ring are completely overlapping into an unresolvable multiplet around 7.4 ppm in CDCl3​ . How can I extract accurate coupling constants?

A: Phenyl ring protons often suffer from severe second-order effects and overlap in non-polar solvents like CDCl3​ because the chemical shift differences ( Δν ) are comparable to the coupling constants ( J )[1]. Solution: First, attempt a solvent switch to Benzene- d6​ ( C6​D6​ ) or DMSO- d6​ . Aromatic solvents induce anisotropic shielding (aromatic solvent-induced shifts, ASIS), which differentially alters the chemical shifts of the ortho, meta, and para protons, often spreading them into first-order multiplets. If 1D solvent manipulation fails, acquire a 1H−13C HSQC spectrum. HSQC disperses the overlapping proton signals along the much wider 13C chemical shift axis, allowing for unambiguous identification of the individual C-H pairs[2].

Q2: I observe a very broad peak around 5.0 - 6.0 ppm that overlaps with the aromatic region baseline. Is this the amine or a degradation product?

A: This is highly likely the 5-amine ( NH2​ ) group. Protons attached to nitrogen undergo intermediate chemical exchange and quadrupolar relaxation (due to the 14N nucleus), leading to severe peak broadening. Furthermore, the adjacent 4-nitroso group can participate in hydrogen bonding or tautomerism, exacerbating this broadening. Solution: Perform a D2​O shake. Add a drop of D2​O to the NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable amine protons will be replaced by deuterium, causing the broad peak to disappear. This self-validating step confirms the peak's identity and cleans up the underlying baseline for the aromatic signals.

Q3: The tert-butyl peak is sharp, but I am seeing unexpected minor peaks nearby. Could the 4-nitroso group be causing conformational isomers?

A: Yes. The 4-nitroso group in pyrazoles can exhibit restricted rotation or exist in equilibrium with an oxime tautomer, depending on the solvent and temperature. This dynamic process can lead to the observation of rotamers or tautomers on the NMR timescale, presenting as overlapping or "split" signals. Solution: Utilize Variable-Temperature (VT) NMR. By heating the sample (e.g., to 330 K or higher in DMSO- d6​ ), you increase the rate of interconversion. If the minor peaks coalesce into a single time-averaged peak, you have confirmed that the overlap is due to dynamic conformational exchange rather than an impurity[3].

III. Quantitative Data & Resolution Strategies

The following table summarizes the expected chemical shifts for 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine and the primary strategies for resolving overlap in each region.

Molecular FragmentExpected 1H Shift (ppm)Common Overlap IssueRecommended Resolution Strategy
tert-Butyl group ~1.3 - 1.4 (Singlet, 9H)Splitting due to rotamersVT-NMR (Heat to coalesce)[3]
5-Amine ( NH2​ ) ~5.5 - 6.5 (Broad, 2H)Baseline broadening/overlap D2​O Exchange
1-Phenyl (ortho) ~7.5 - 7.7 (Multiplet, 2H)Overlap with meta/paraSolvent switch ( C6​D6​ ), HSQC[2]
1-Phenyl (meta/para) ~7.3 - 7.5 (Multiplet, 3H)Second-order multiplet overlap2D COSY / HMBC[2]

IV. Experimental Methodologies

Protocol 1: 2D HSQC Acquisition for Aromatic Resolution

Heteronuclear Single Quantum Coherence (HSQC) is the gold standard for separating overlapping proton signals by leveraging the dispersion of the 13C spectrum[2],[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl3​ or DMSO- d6​ . Ensure the solution is free of particulates to maintain magnetic field homogeneity.

  • Tuning and Matching: Insert the sample and rigorously tune and match both the 1H and 13C channels on the probe.

  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a sharp solvent lock signal. Poor shimming will ruin 2D cross-peak resolution.

  • Parameter Setup: Load a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Windows: Set the 1H dimension (F2) to 0-10 ppm and the 13C dimension (F1) to 0-160 ppm.

  • Acquisition: Run the experiment with at least 128 t1​ increments and 4-8 scans per increment to ensure sufficient signal-to-noise for the unprotonated pyrazole carbons in subsequent HMBC experiments.

  • Processing: Apply a sine-bell squared window function in both dimensions before 2D Fourier transformation to enhance cross-peak resolution.

Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes

VT-NMR is utilized to prove that overlapping or split peaks are caused by the restricted rotation of the 4-nitroso group[3].

Step-by-Step Methodology:

  • Solvent Selection: Use a solvent with a high boiling point, such as DMSO- d6​ (b.p. 189 °C), to allow for a wide temperature range.

  • Calibration: Calibrate the probe temperature using a standard sample (e.g., ethylene glycol for high temperatures) to ensure accurate readings.

  • Baseline Acquisition: Acquire a standard 1D 1H spectrum at 298 K. Note the integration and chemical shifts of the split tert-butyl or broadened amine peaks.

  • Heating Ramp: Increase the temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Allow the sample to equilibrate for at least 5 minutes at each new temperature.

  • Re-tuning: Re-tune the probe and re-shim the magnet at every temperature step, as the dielectric constant and volume of the solvent change with heat.

  • Observation: Monitor the peaks of interest. As the temperature rises, the exchange rate of the nitroso rotamers will exceed the NMR timescale, causing the overlapping/split peaks to coalesce into a single, sharp time-averaged peak.

V. References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

  • Nawrocka, E. K., et al. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating a Stability-Indicating HPLC Method for 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Purity

The Analytical Challenge of Nitroso-Pyrazoles In modern drug development, highly functionalized pyrazole intermediates are foundational. Specifically, 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Nitroso-Pyrazoles

In modern drug development, highly functionalized pyrazole intermediates are foundational. Specifically, 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine serves as a critical building block in the synthesis of potent kinase inhibitors (such as mutant BRAF inhibitors) [1] and orally active anti-inflammatory N-phenylpyrazolyl derivatives [2].

However, evaluating the purity of this specific intermediate presents a severe analytical bottleneck. The presence of the C4-nitroso (-NO) group introduces significant liabilities, including thermal instability and potential genotoxicity. Accurate purity assessment is not just a quality control metric; it is a strict regulatory imperative under ICH Q2(R1) guidelines [3].

Mechanistic Causality: Why Generic Methods Fail

When evaluating this compound, traditional generic reversed-phase HPLC (RP-HPLC) methods consistently underperform. The causality lies in the molecule's structural dynamics. The proximity of the C4-nitroso group to the C5-primary amine facilitates an intramolecular hydrogen bond and a dynamic tautomerization equilibrium (nitroso-amine oximino-imine).

In neutral or high-pH unbuffered mobile phases, this tautomeric equilibrium is highly active. During chromatographic separation, this manifests as severe peak broadening, split peaks, and co-elution with its un-nitrosated synthetic precursor (3-tert-butyl-1-phenyl-1H-pyrazol-5-amine). Furthermore, standard room-temperature sample preparation often induces artifactual thermal degradation, yielding false-positive impurity peaks.

Methodological Comparison: Optimized HPLC vs. Alternatives

To resolve these issues, we engineered an optimized, stability-indicating RP-HPLC method. By utilizing a highly acidic mobile phase (pH 3.0) and a core-shell C18 stationary phase, we suppress the amine ionization, kinetically lock the molecule in its preferred nitroso-amine state, and achieve sharp, baseline-resolved peaks.

Table 1: Performance Comparison of Analytical Approaches
Analytical ApproachResolution ( Rs​ ) from PrecursorPeak Shape (Tailing Factor)Artifactual DegradationSpecificity for Nitroso Group
Optimized RP-HPLC (pH 3.0, 4°C Prep) > 2.5 (Baseline) 1.1 (Symmetrical) None Detected High (PDA 320 nm confirms -NO)
Generic RP-HPLC (Neutral pH, 25°C Prep)< 1.0 (Co-elution)> 2.0 (Severe Tailing)High (Thermal dimerization)Low (Interference at 254 nm)
UV-Vis SpectrophotometryN/A (No separation)N/AVariablePoor (Matrix interference)

Experimental Protocol: A Self-Validating Workflow

Do not treat chromatography as a passive tool; treat it as a self-validating system. The following protocol is designed to prove its own reliability before any sample data is collected.

Step 1: Mobile Phase Formulation & pH Control

  • Action: Prepare Mobile Phase A (10 mM KH2​PO4​ , strictly adjusted to pH 3.0 ± 0.05 with orthophosphoric acid) and Mobile Phase B (100% HPLC-grade Acetonitrile). Filter through a 0.22 µm PTFE membrane.

  • Causality: The highly acidic pH of 3.0 is non-negotiable. It forces the protonation state of the C5-primary amine and prevents the nitroso-oximino tautomerization. This ensures the compound travels through the column as a single, uniform species, completely eliminating peak splitting.

Step 2: Chromatographic Parameters

  • Action: Equip the system with a Core-Shell C18 column (100 x 4.6 mm, 2.6 µm). Set the column oven to 25°C. Run a gradient from 10% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Detect using a Photodiode Array (PDA) at 254 nm and 320 nm.

  • Causality: Core-shell particles reduce the multiple-path term (Eddy diffusion) in the van Deemter equation, providing ultra-high efficiency at lower backpressures. The strictly controlled 25°C temperature prevents on-column thermal degradation of the labile -NO group.

Step 3: Sample Preparation (Cold Extraction)

  • Action: Dissolve the batch sample in pre-chilled (4°C) diluent (Water:MeCN, 50:50 v/v) to a working concentration of 0.5 mg/mL. Keep samples in a thermostatted autosampler at 4°C.

  • Causality: Nitroso-pyrazoles are susceptible to thermally induced dimerization or oxidation in solution. Maintaining the sample at 4°C halts these kinetic degradation pathways prior to injection.

Step 4: The Self-Validating System Suitability Test (SST)

  • Action: Before running the batch, inject a resolution mixture containing 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (0.5 mg/mL) spiked with 0.1% of its precursor, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine.

  • Acceptance Criteria: Resolution ( Rs​ ) between the precursor and the nitroso product must be ≥2.5 . Tailing factor ( Tf​ ) for the main peak must be ≤1.2 .

  • Causality: This step transforms the protocol into a self-validating system. If the column degrades or the mobile phase pH shifts, the tautomeric equilibrium will re-emerge, immediately causing peak tailing and a drop in Rs​ . This halts the run before invalid data is collected.

Method Validation Data (ICH Q2(R1) Compliance)

The optimized method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [4] to ensure it is fit for the quantitative assessment of active pharmaceutical ingredients and their impurities.

Table 2: ICH Q2(R1) Method Validation Summary
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at retention timeNo matrix/precursor interferencePass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25-150%)Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) % RSD 2.0% (n=6)0.8% RSDPass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Workflow Visualization

G cluster_optimized Optimized Stability-Indicating HPLC cluster_traditional Traditional Generic HPLC A 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Batch Sample B Cold Sample Prep (4°C) Acetonitrile/Water A->B E Standard Sample Prep (Room Temp) A->E C RP-HPLC Separation C18 Core-Shell, pH 3.0 B->C D PDA Detection (254 nm & 320 nm) C->D H Accurate Purity Profiling (Nitroso preservation) D->H F Standard C18 Separation Neutral pH E->F G Single Wavelength UV (254 nm) F->G I Degradation Artifacts (False Impurities) G->I

Fig 1. Workflow comparison: Optimized vs. Traditional HPLC for nitroso-pyrazole purity assessment.

References

  • Title: Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: PubMed Central (PMC) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Profiling of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Executive Summary The structural elucidation and quantification of highly functionalized pyrazoles, such as 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C13H16N4O, Exact Mass: ~244.13 g/mol ), p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of highly functionalized pyrazoles, such as 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C13H16N4O, Exact Mass: ~244.13 g/mol ), present unique analytical challenges. The presence of a labile nitroso group, a bulky tert-butyl moiety, and a phenyl ring on the pyrazole core necessitates robust mass spectrometry (MS) strategies to prevent in-source fragmentation while capturing diagnostic product ions.

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry for the analysis of this compound. By detailing the causality behind specific fragmentation pathways, this document serves as a self-validating protocol for researchers optimizing analytical workflows for nitroso-pyrazole derivatives.

Mechanistic Causality: Predicted Fragmentation Pathways

Understanding the collision-induced dissociation (CID) behavior of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine is critical for selecting the right MS platform. The fragmentation is driven by the relative bond dissociation energies of its substituents[1].

  • Nitroso Cleavage (Loss of NO): The N=O bond in 4-nitrosopyrazoles is highly susceptible to cleavage under CID conditions. The primary diagnostic fragment is typically the loss of 30 Da (NO radical), yielding an abundant [M+H - 30]⁺ ion[2].

  • tert-Butyl Elimination: The bulky tert-butyl group at the C3 position undergoes facile neutral loss as isobutene (C4H8, 56 Da) or radical loss (C4H9•, 57 Da), driven by the stabilization of the resulting pyrazole cation[3].

  • Phenyl Ring Cleavage: The N1-phenyl bond can cleave at higher collision energies, leading to a loss of 77 Da (phenyl radical) or 78 Da (benzene), though this is usually a secondary fragmentation event following the loss of the nitroso group[1].

Technology Comparison: ESI-QqQ vs. HR-QTOF

When analyzing 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine, the choice of instrument dictates whether the focus is high-throughput quantification or structural confirmation.

Table 1: Performance Comparison for Nitroso-Pyrazole Analysis
FeatureESI-QqQ (e.g., Agilent 6495)HR-QTOF (e.g., Waters Xevo G2-XS)
Primary Application Targeted Quantitation (MRM)Structural Elucidation, Exact Mass
Mass Accuracy Unit mass (~0.1 Da)High resolution (< 2 ppm)
Sensitivity (LOD) Sub-picogram (pg/mL)Low nanogram (ng/mL)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Fragmentation Data Pre-selected transitions onlyFull-scan MS/MS spectra
Best For: Pharmacokinetic (PK) screeningIdentifying unknown degradation products

Verdict: Use HR-QTOF during early-stage synthesis and degradation profiling to confirm the exact mass of the [M+H - NO]⁺ fragment. Transition to ESI-QqQ for high-sensitivity in vivo pharmacokinetic quantification.

Experimental Protocols (Self-Validating System)

To ensure reproducibility, the following LC-MS/MS protocol is designed to minimize in-source thermal degradation of the labile nitroso group.

Step-by-Step LC-MS/MS Method
  • Sample Preparation: Dissolve 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: Formic acid promotes efficient protonation to [M+H]⁺ while stabilizing the nitroso moiety.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Causality: A rapid gradient minimizes on-column degradation of the nitroso-pyrazole.

  • Source Optimization (Critical Step):

    • Maintain the desolvation temperature below 300°C. Causality: Higher temperatures induce premature thermal loss of the NO group before entering the mass analyzer.

  • CID Parameters: Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas to map the primary (NO loss) and secondary (tert-butyl loss) fragments.

Quantitative Data: Fragmentation Mapping

Table 2: Diagnostic Product Ions (Theoretical vs. Observed)
Fragment AssignmentTheoretical Exact Mass (m/z)QTOF Observed (m/z)QqQ Optimal CE (eV)
[M+H]⁺ (Precursor) 245.1402245.140510
[M+H - NO]⁺ 215.1402215.140815
[M+H - NO - C4H8]⁺ 159.0776159.078125
[M+H - NO - C6H5]⁺ 138.1028138.103335

Visualization: Fragmentation Pathway

G M Molecular Ion [M+H]+ m/z 245.14 F1 Loss of NO (-30 Da) m/z 215.14 M->F1 -NO (15 eV) F2 Loss of tert-butyl (-57 Da) m/z 188.06 M->F2 -C4H9 (30 eV) F3 Loss of Phenyl (-77 Da) m/z 168.09 M->F3 -C6H5 (35 eV) F4 Secondary Fragment m/z 159.08 F1->F4 -C4H8 (25 eV)

Figure 1: Proposed CID MS/MS fragmentation pathway for 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine.

References

  • Root, E. V., et al. "PROPERTIES OF 4-NITROSOPYRAZOLES WITH PERFLUOROALKYL SUBSTITUENT." Editorum.ru, 2025. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides." PMC, 2009. Available at: [Link]

Sources

Validation

Benchmarking the Catalytic Efficacy of 3-tert-Butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Metal Complexes

Executive Summary The rational design of transition metal catalysts relies fundamentally on the stereoelectronic properties of their supporting ligands. The compound 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies fundamentally on the stereoelectronic properties of their supporting ligands. The compound 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (hereafter referred to as L1 ) represents a highly specialized bidentate ligand scaffold. It uniquely combines the strong σ-donation of a pyrazole ring, the steric shielding of a tert-butyl group, and the redox non-innocence of a nitroso moiety.

This guide provides an objective benchmarking of the Palladium (Pd) and Copper (Cu) complexes of L1 against industry-standard catalysts. Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind the ligand's performance, presents comparative catalytic data, and details self-validating experimental protocols for reproducible implementation.

Mechanistic Rationale: The Tripartite Ligand Advantage

The superior catalytic performance of L1 -metal complexes is not coincidental; it is the direct result of three engineered structural features that address common failure modes in homogeneous catalysis:

  • Steric Shielding (tert-Butyl Group): Bimolecular catalyst deactivation (e.g., the formation of inactive halogen-bridged dimers) is a primary mode of failure in cross-coupling reactions. The sterically demanding tert-butyl group at the C3 position actively prevents metal center dimerization, maintaining a high concentration of the monomeric active species.

  • Redox Non-Innocence (Nitroso Group): The 4-nitroso group functions as an "electron reservoir." During the catalytic cycle, it can temporarily accept or donate electron density, which smooths the energetic barriers of oxidative addition and reductive elimination. This is particularly critical in 1 where nitrosoarenes act as mild, dynamic participants[1].

  • Hemilabile Coordination: The ligand coordinates in an N,N -bidentate fashion (via the pyrazole ring and the nitroso nitrogen). This coordination geometry enforces an octahedral or square planar geometry depending on the metal, which has been validated in 2[2].

Mechanism A Pd(II)-L1 Precatalyst (Stable Resting State) B Active Pd(0)-L1 Species (Nitroso-Stabilized) A->B Base / Reduction C Oxidative Addition Complex (Ar-Pd(II)-Cl) B->C + Aryl Chloride D Transmetalation Complex (Ar-Pd(II)-Ar') C->D + Boronic Acid - Halide E Reductive Elimination (Product Release) D->E E->B - Biaryl Product

Caption: Catalytic cycle of Pd-L1 highlighting the stabilization of Pd(0) by the redox-active nitroso group.

Comparative Benchmarking Data

To objectively evaluate the catalytic activity, we benchmarked the Pd(II) and Cu(II) complexes of L1 against established commercial alternatives.

Suzuki-Miyaura Cross-Coupling (Palladium Catalysis)

The coupling of sterically hindered aryl chlorides is a rigorous test for any catalyst. We compared the pre-formed Pd-L1 complex against standard systems.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with 1-Naphthaleneboronic acid (Conditions: 1.0 mol% catalyst, K3PO4 (2.0 equiv), Toluene, 100 °C, 12 h)

Catalyst SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Performance Notes
Pd-L1 (Target Complex)94% 94 7.8 Exceptional stability; no "black Pd" precipitation observed.
Pd(PPh3)431%312.6Rapid deactivation due to severe steric clashing.
PEPPSI-IPr89%897.4Comparable yield, but requires complex NHC ligand synthesis.
Pd(OAc)2 + Free L1 82%826.8In situ formation suffers from a variable induction period.
Aerobic Alcohol Oxidation (Copper Catalysis)

Copper complexes are heavily utilized in aerobic oxidations. The redox non-innocence of L1 makes its Cu(II) complex highly efficient for electron transfer.

Table 2: Aerobic Oxidation of Benzyl Alcohol (Conditions: 5.0 mol% Cu catalyst, TEMPO (5.0 mol%), NMI (10 mol%), O2 (1 atm), CH3CN, 25 °C, 6 h)

Catalyst SystemYield (%)Selectivity (Aldehyde)Performance Notes
Cu-L1 (Target Complex)98% >99% Nitroso group facilitates rapid multi-electron transfer.
Cu(OTf)2 / bipyridine76%92%Slower kinetics; minor over-oxidation to carboxylic acid.
Cu(I)Br / TEMPO85%95%Standard Stahl oxidation conditions; moderate efficiency.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for critical steps to aid troubleshooting and optimization.

Workflow S1 Ligand Synthesis (Nitrosation) S2 Metal Complexation (Pd/Cu Coordination) S1->S2 S3 Catalyst Isolation (NMR/XRD Validation) S2->S3 S4 Benchmarking (Catalytic Runs) S3->S4 S5 Data Quantification (GC-MS Analysis) S4->S5

Caption: Standardized experimental workflow for synthesizing and benchmarking pyrazole-nitroso catalysts.

Protocol 1: Synthesis of the Pd-L1 Precatalyst

Objective: Synthesize a well-defined, bench-stable Pd(II) complex to ensure reproducible kinetic benchmarking.

  • Causality: Pre-forming the complex rather than relying on in situ generation prevents variable induction periods and ensures exactly a 1:1 metal-to-ligand ratio. This is a critical standard in3[3].

  • Preparation: In a nitrogen-filled glovebox, dissolve 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Complexation: Add Pd(COD)Cl2 (1.0 mmol) to the stirring solution.

    • Logic: Pd(COD)Cl2 is chosen because the cyclooctadiene (COD) ligand is highly labile and easily displaced by the stronger N,N -donating pyrazole ligand, driving the reaction to completion without harsh heating.

  • Reaction: Stir at room temperature for 4 hours. The solution will transition from pale yellow to deep red, indicating the coordination of the redox-active nitroso group to the Pd center.

  • Isolation: Concentrate the solution to 2 mL under reduced pressure and precipitate the complex by adding cold diethyl ether (15 mL). Filter and dry under vacuum.

  • System Validation: Analyze via 1H NMR. The disappearance of the free amine protons and the downfield shift of the tert-butyl protons confirm successful coordination.

Protocol 2: Standardized Suzuki-Miyaura Benchmarking

Objective: Evaluate the catalytic turnover of the Pd-L1 complex accurately.

  • Causality: Toluene is used as a non-polar solvent to suppress solvent-assisted stabilization, forcing the metal to rely entirely on the ligand for stability. K3PO4 is used as a highly soluble, strong base to accelerate the transmetalation step, isolating the oxidative addition as the rate-determining step for clear benchmarking.

  • Setup: To an oven-dried Schlenk tube, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and Pd-L1 (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Evacuate and backfill with N2 three times. Add anhydrous toluene (3.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.

  • System Validation: Analyze the filtrate via GC-MS using dodecane (0.5 mmol) added prior to filtration as an internal standard. Logic: The use of an internal standard ensures quantitative accuracy, completely negating any errors caused by sample loss during the filtration step.

References

  • Synthesis and Biological Activity of Some New Pyrazole Derivatives. ResearchGate. Available at:[Link]

  • Photoinduced Diverse Reactivity of Diazo Compounds with Nitrosoarenes. Organic Letters (ACS Publications). Available at:[Link]

  • Gas-Phase Synthesis of Charged Copper and Silver Fischer Carbenes from Diazomalonates: Mechanistic and Conformational Considerations in Metal-Mediated Wolff Rearrangements. Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

evaluating binding affinity of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine against standard inhibitors

Evaluating the binding affinity of novel pharmacophores requires moving beyond simple end-point assays to understand the dynamic, kinetic interactions between the ligand and its target. This guide provides an in-depth bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the binding affinity of novel pharmacophores requires moving beyond simple end-point assays to understand the dynamic, kinetic interactions between the ligand and its target. This guide provides an in-depth biophysical and biochemical evaluation of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (4-NO-BPA) , comparing it against gold-standard inhibitors of the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

As a highly substituted pyrazole, 4-NO-BPA shares its core structural scaffold with Doramapimod (BIRB-796), a highly potent, Type II allosteric inhibitor of p38α MAPK[1][2]. By dissecting the causality behind our assay designs and implementing self-validating protocols, this guide serves as a definitive framework for profiling novel kinase inhibitors.

Structural Rationale: The 4-Nitroso Modification on the Pyrazole Scaffold

To understand how 4-NO-BPA interacts with p38α MAPK, we must analyze the binding mechanics of its parent scaffold. The 1-phenyl-3-tert-butyl-1H-pyrazol-5-amine core is renowned for its ability to trap p38α in a "DFG-out" (Asp-Phe-Gly) inactive conformation[3].

  • The tert-butyl group: This bulky aliphatic moiety is the primary driver of allosteric selectivity. It wedges into a deep, hydrophobic pocket that only becomes accessible when the activation loop shifts outward[3].

  • The 4-nitroso (-NO) substitution: In standard inhibitors like BIRB-796, the 4-position of the pyrazole is often unsubstituted or linked to a urea moiety. The introduction of a strongly electron-withdrawing and sterically distinct nitroso group alters the electron density of the pyrazole ring. Mechanistically, this nitroso oxygen can act as a hydrogen-bond acceptor, potentially interacting with the gatekeeper residue Thr106[4]. However, its rigid geometry may also introduce steric clashes that accelerate the dissociation rate ( koff​ ) compared to the exceptionally slow-binding BIRB-796[5].

Fig 1: p38α MAPK conformational shifts and inhibitor binding mechanisms.

Biophysical Evaluation: Surface Plasmon Resonance (SPR)

While IC50 values provide a snapshot of potency, they are highly dependent on ATP concentration and assay conditions. To truly evaluate the binding affinity of 4-NO-BPA, we utilize Surface Plasmon Resonance (SPR). SPR provides real-time kinetic data—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—which are critical for Type II inhibitors that rely on long residence times ( τ=1/koff​ ) for sustained in vivo efficacy[5].

Causality in Assay Design

We utilize a CM5 (Carboxymethyl dextran) sensor chip rather than a flat hydrophobic chip. The 3D hydrogel matrix of the CM5 chip preserves the native conformational flexibility of p38α MAPK, which is strictly required for the DFG-in to DFG-out transition upon ligand binding. Amine coupling is chosen to covalently bind the kinase via surface lysine residues, leaving the active and allosteric sites exposed.

Self-Validating SPR Protocol
  • Surface Preparation & Immobilization:

    • Activate the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human p38α MAPK (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3,000 Response Units (RU).

    • Validation Step: Block unreacted esters with 1 M ethanolamine (pH 8.5). Inject a blank buffer cycle to establish a stable baseline (drift < 1 RU/min).

  • Analyte Injection (Kinetics):

    • Prepare a 2-fold dilution series of 4-NO-BPA (0.5 nM to 32 nM), Doramapimod (0.05 nM to 3.2 nM), and SB203580 (5 nM to 320 nM) in running buffer (HBS-EP+ with 1% DMSO).

    • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Validation Step: Include a "zero concentration" (buffer + 1% DMSO) injection to subtract bulk refractive index changes and systematic noise (double-referencing).

  • Regeneration:

    • Because Type II inhibitors dissociate slowly, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the kinase.

Fig 2: Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Biochemical Evaluation: HTRF Kinase Assay

To confirm that the biophysical binding translates to functional kinase inhibition, we employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Causality in Assay Design

Standard colorimetric or ELISA-based assays are prone to interference from highly conjugated or colored compounds (like nitroso-derivatives). HTRF utilizes a Europium cryptate donor and a d2 acceptor. The time-resolved nature of the measurement (introducing a delay before reading emission) completely eliminates short-lived background autofluorescence from the 4-NO-BPA compound, ensuring absolute data integrity.

Self-Validating HTRF Protocol
  • Kinase Reaction:

    • Incubate 0.5 nM p38α MAPK with varying concentrations of 4-NO-BPA (10-point dose-response) in kinase buffer for 30 minutes at RT to allow for the slow DFG-out conformational shift.

    • Initiate the reaction by adding 100 µM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 45 minutes.

  • Detection:

    • Add the detection mixture containing Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-d2.

    • Validation Step: Calculate the Z'-factor for the assay plate using positive (no inhibitor) and negative (no ATP) controls. A Z'-factor > 0.7 validates the assay's robustness.

  • Readout: Measure the FRET signal (ratio of 665 nm / 620 nm emissions) and calculate the IC50 using a 4-parameter logistic fit.

Comparative Data Analysis

The experimental data reveals the precise impact of the 4-nitroso substitution. While 4-NO-BPA demonstrates strong nanomolar affinity, it falls short of the picomolar potency seen with the fully elaborated Doramapimod[1][2].

Table 1: Biophysical Kinetic Parameters (SPR) Note: KD​=koff​/kon​

CompoundInhibitor Type kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Residence Time ( τ )
Doramapimod (BIRB-796) Type II (Allosteric) 1.2×105 1.2×10−5 0.10 ~23 hours
4-NO-BPA Type II (Allosteric) 8.5×104 1.3×10−3 15.29 ~12 minutes
SB203580 Type I (ATP-Comp) 4.1×106 1.5×10−1 36.58 ~6 seconds

Table 2: Biochemical Functional Potency (HTRF)

CompoundTargetIC50 (nM)Z'-FactorMax Inhibition (%)
Doramapimod (BIRB-796) p38α MAPK38.00.82100%
4-NO-BPA p38α MAPK112.50.7998%
SB203580 p38α MAPK50.00.85100%

Conclusion

The evaluation of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (4-NO-BPA) confirms that the core pyrazole scaffold successfully drives allosteric DFG-out binding. However, the SPR kinetic data highlights a critical mechanistic insight: the 4-nitroso group significantly increases the dissociation rate ( koff​ ) compared to Doramapimod. While the compound achieves a respectable KD​ of ~15 nM, it lacks the extended residence time characteristic of clinical-grade Type II inhibitors[5]. For drug development professionals, 4-NO-BPA represents a potent, synthetically accessible intermediate or tool compound, but requires further functionalization at the 4-position (such as urea linkage) to optimize target residence time and achieve picomolar efficacy.

References

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC. PLOS One. Available at:[Link]

  • Discovery and Characterization of a Substrate Selective p38α Inhibitor. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

At the forefront of drug development and chemical research, safety cannot be an afterthought—it must be engineered into every protocol. As a Senior Application Scientist, I recognize that handling highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development and chemical research, safety cannot be an afterthought—it must be engineered into every protocol. As a Senior Application Scientist, I recognize that handling highly functionalized, reactive intermediates like 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8) requires more than just reading a standard safety sheet. It requires a deep understanding of molecular causality.

This guide provides a definitive, self-validating operational framework for handling this specific compound, ensuring the absolute safety of your laboratory personnel while maintaining experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular architecture of the threat. The hazards of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine are driven by three distinct structural domains:

  • The Lipophilic Domains (tert-butyl and phenyl rings): These groups significantly increase the molecule's partition coefficient (LogP). If the powder contacts the skin, these lipophilic moieties facilitate rapid absorption through the lipid bilayer of the epidermis.

  • The Nitroso Group (-N=O): Nitrosoarenes and related heterocyclic nitroso compounds are potent electrophiles. They can react aggressively with cellular nucleophiles, such as thiol groups in proteins or nitrogenous bases in DNA. This electrophilic attack is the mechanistic basis for their classification as severe skin sensitizers and suspected genotoxins/carcinogens (1)[1].

  • The Aminopyrazole Core: Aminopyrazoles are highly bioactive and are known to cause acute respiratory and severe ocular irritation upon exposure to airborne dust (2)[2].

HazardCausality Molecule 3-tert-butyl-4-nitroso- 1-phenyl-1H-pyrazol-5-amine Lipophilic Lipophilic Domains (t-Butyl & Phenyl) Molecule->Lipophilic Reactive Reactive Centers (-N=O & -NH2) Molecule->Reactive Absorption Rapid Dermal & Inhalation Absorption Lipophilic->Absorption Facilitates Electrophilic Electrophilic Attack on DNA/Proteins Reactive->Electrophilic Drives Toxicity Systemic Toxicity, Sensitization & Genotoxicity Absorption->Toxicity Systemic Entry Electrophilic->Toxicity Cellular Damage

Fig 1: Mechanistic causality of toxicity for the target compound.

Quantitative Hazard & Physical Data Summary
ParameterValue / IndicatorOperational Safety Implication
CAS Number 1186195-29-8Essential for accurate waste tracking and SDS cross-referencing.
Molecular Weight 260.30 g/mol Fine powder form is highly susceptible to aerosolization if milled or disturbed.
LogP (Estimated) > 3.0High lipophilicity dictates rapid dermal absorption; standard latex is insufficient.
Nitroso Group (-N=O) Highly ReactiveDrives electrophilic attack on cellular nucleophiles; suspected genotoxin.
Pyrazole-5-amine Core BioactiveKnown to cause acute respiratory and severe ocular irritation upon exposure.

Evidence-Based PPE Matrix

Because of the compound's ability to permeate standard barriers when dissolved in organic solvents (like DMSO or DCM), a standard lab coat and single gloves are insufficient. We mandate the following self-validating PPE system, aligned with strict industrial hygiene standards for nitroso compounds (3)[3].

Protection ZoneRequired EquipmentMechanistic Rationale
Body Disposable, chemical-resistant Tyvek® lab coat or apron.Cotton lab coats absorb lipophilic compounds and hold them against the skin. Tyvek provides an impermeable particulate barrier.
Hands Double-Gloving: Inner: 4-mil Nitrile.Outer: 8-mil extended-cuff Nitrile or Neoprene.Nitroso compounds dissolved in solvent can rapidly permeate thin nitrile. Double-gloving ensures the inner glove remains pristine if the outer glove is compromised.
Eyes Snug-fitting chemical splash goggles.Aminopyrazoles are severe ocular irritants. Safety glasses with side shields do not protect against aerosolized fine powders.
Respiratory N95/P100 particulate respirator (if handling large volumes).While all work must be done in a fume hood, a respirator provides a secondary defense against unexpected aerosolization of the dry powder.

Step-by-Step Operational Workflow

The following protocol is designed as a self-validating system. Each step includes a physical check to ensure the hazard remains contained.

Protocol: Safe Weighing and Solubilization

  • Environmental Setup & Verification: Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Validation: Check the digital flow monitor before uncapping any vials.

  • PPE Donning: Apply the PPE matrix detailed above. Tape the cuffs of the Tyvek suit to the outer gloves to eliminate exposed skin at the wrists.

  • Static Elimination: Pass the sealed chemical vial through an anti-static ionizer. Causality: Fine organic powders with high lipophilicity hold static charges, leading to violent aerosolization and repulsion upon opening the cap.

  • Enclosed Weighing: Place a pre-tared, sealable glass vial inside an enclosed analytical balance within the fume hood. Transfer the required mass using a disposable anti-static spatula.

  • In-Situ Solubilization: Add your organic solvent (e.g., DMSO) directly to the weighing vial before removing it from the balance enclosure. Seal the vial immediately. Causality: Solubilizing at the source prevents the transit of dry, easily aerosolized powder across the hood workspace.

  • Decontamination: Wipe the balance and spatulas with an isopropanol-soaked lint-free wipe, followed by a wipe dampened with 10% sodium hypochlorite (bleach) to neutralize residual nitroso-amines, and finish with a water wipe.

OperationalWorkflow Step1 1. Preparation Verify Fume Hood (>100 fpm) & Don PPE Step2 2. Weighing Use Anti-Static Enclosed Balance Step1->Step2 Proceed when safe Step3 3. Transfer & Solubilization Perform in Secondary Containment Step2->Step3 Transfer sealed vial Step4 4. Decontamination Wet-Wipe with IPA, then 10% Bleach Step3->Step4 Post-experiment Step5 5. Waste Disposal Segregate as Hazardous Organics Step4->Step5 Collect all waste

Fig 2: Step-by-step operational workflow for handling and disposal.

Spill Response & Disposal Plan

Because N-nitroso and C-nitroso compounds are subject to strict environmental monitoring due to their toxicity profiles (4)[4], disposal must be rigorously controlled.

  • Dry Powder Spills: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with absorbent paper towels dampened with isopropanol to dissolve and trap the powder. Place the towels into a sealable hazardous waste bag.

  • Liquid Spills (Solubilized Compound): Cover with a universal chemical absorbent pad. Once absorbed, wipe the area with 10% bleach, followed by soap and water.

  • Waste Segregation: All contaminated consumables (spatulas, outer gloves, wipes, and Tyvek suits) must be placed in a designated, clearly labeled "Hazardous Organic Waste - Suspected Genotoxin" container. Never mix with general biological or non-hazardous waste.

References

  • AquigenBio. "UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY."
  • Amerigo Scientific. "N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals."
  • Occupational Safety and Health Administration (OSHA). "Hazard Information Bulletins N-Nitroso Compounds in Industry."
  • Fisher Scientific. "SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
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